N-Benzyl-2C-CN, also known as 25CN-NBOH, is a synthetic compound derived from the phenethylamine class of hallucinogens. Discovered in 2014 at the University of Copenhagen, this compound has gained attention for its remarkable selectivity as an agonist for the serotonin 2A receptor (5-HT 2A), exhibiting a binding affinity that is significantly higher than for other serotonin receptors, such as 5-HT 2C and 5-HT 2B. The compound's IUPAC name reflects its complex structure, which includes a benzyl group and a cyano substituent on the phenethylamine backbone .
N-Benzyl-2C-CN belongs to a broader class of compounds known as N-benzylphenethylamines, which are characterized by their structural variations that influence their pharmacological profiles. It is classified as a psychoactive substance due to its interactions with serotonin receptors, particularly its agonistic action on the 5-HT 2A receptor, making it relevant in both therapeutic and research contexts .
The synthesis of N-Benzyl-2C-CN typically involves several key steps:
The molecular formula for N-Benzyl-2C-CN is with a molar mass of approximately 312.369 g/mol. Its structure includes:
The three-dimensional structure has been elucidated using cryoelectron microscopy, revealing distinct binding modes compared to other hallucinogens like lysergic acid diethylamide (LSD) when interacting with serotonin receptors .
N-Benzyl-2C-CN primarily undergoes receptor-mediated interactions rather than classical chemical reactions seen in organic chemistry. Its main reactions involve binding to serotonin receptors:
The mechanism of action for N-Benzyl-2C-CN primarily involves its interaction with serotonin receptors:
This mechanism highlights its potential utility in understanding serotonergic signaling pathways and their implications in psychiatric disorders.
N-Benzyl-2C-CN exhibits several notable physical and chemical properties:
These properties are crucial for its application in both laboratory research and potential therapeutic contexts.
N-Benzyl-2C-CN serves various purposes in scientific research:
The quest for selective 5-HT~2A~ agonists evolved through distinct chemical generations:
Table 1: Evolution of Key Phenethylamine-Derived 5-HT~2A~ Agonists
Compound | 5-HT~2A~ K~i~ (nM) | Selectivity Ratio vs 5-HT~2C~ | Selectivity Ratio vs 5-HT~2B~ | Key Limitations |
---|---|---|---|---|
DOI | 0.7–3.8 | 5–10x | 3–5x | High activity at adrenergic receptors; promotes valvulopathy risk via 5-HT~2B~ |
DOCN | ~50 | >100x | >100x | Low potency; not suitable for in vivo studies |
25I-NBOMe | 0.044–0.72 | 15–50x | 20–75x | Safety concerns; residual 5-HT~2C~ agonism |
25CN-NBOH | 0.81–27 | 25–100x | 25–46x | Minimal off-target activity beyond 5-HT~2B~/~2C~ |
25CN-NBOH belongs to the N-Benzylphenethylamine (NBX) class, characterized by critical structural motifs that confer receptor specificity:
Table 2: Structural Features Governing 25CN-NBOH Selectivity
Structural Region | Key Features | Role in 5-HT~2A~ Selectivity |
---|---|---|
Phenyl Ring | 2,5-Dimethoxy substitutions; 4-Cyano group | Enhances hydrophobic burial; CN group reduces off-target binding via steric/electronic effects |
Ethylamine Linker | Two-carbon chain between phenyl and nitrogen | Optimal length for orienting in orthosteric binding pocket |
N-Benzyl Group | Ortho-hydroxy substituent | Forms H-bond with Ser159^3.36^; prevents interaction with non-target receptors |
Stereochemistry | Flexible conformation | Adapts to 5-HT~2A~-specific binding cavity geometry |
Targeting 5-HT~2A~ receptors with minimal off-target activity addresses fundamental challenges in psychedelic research and therapy development:
The structural and pharmacological refinement embodied by 25CN-NBOH has transformed our capacity to investigate 5-HT~2A~ receptor neurobiology with precision, while simultaneously providing a template for next-generation therapeutics targeting serotonergic circuits in neuropsychiatric disease.
Table 3: Key Research Applications of 25CN-NBOH
Application Domain | Key Finding | Significance |
---|---|---|
Receptor Binding Studies | K~d~ = 1 nM for [³H]25CN-NBOH; autoradiography shows high cortical binding | Enabled high-resolution mapping of 5-HT~2A~ distribution in brain regions |
Behavioral Pharmacology | Induces ketanserin-sensitive HTR; reduces anxiety in marble-burying test | Confirms 5-HT~2A~-specific behavioral effects without 5-HT~2C~ confounds |
Electrophysiology | Increases mPFC sEPSC frequency (10 µM); suppresses firing via M-current | Reveals dual excitatory/inhibitory cortical actions |
Fear Processing | Reduces conditioned fear expression via amygdala 5-HT~2A~ activation | Supports targeting 5-HT~2A~ for trauma-related disorders |
Structural Biology | Solved active-state 5-HT~2A~–Gα~q~ complex via cryo-EM (PDB: 6WGT) | Provides blueprint for biased agonist design |
CAS No.: 3724-64-9
CAS No.: 8017-89-8
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7